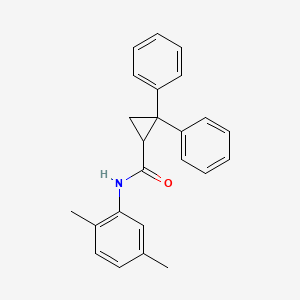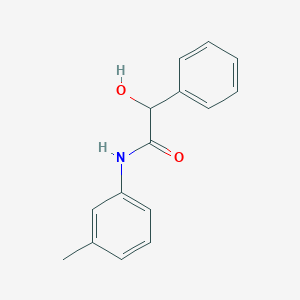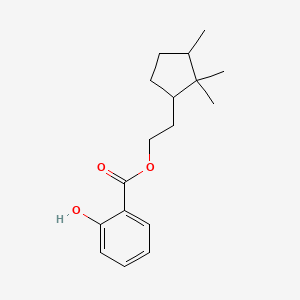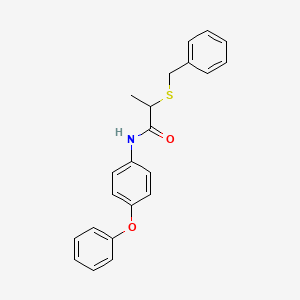![molecular formula C15H20N2O4 B5136125 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid](/img/structure/B5136125.png)
4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid, also known as MPBD, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. MPBD is a piperazine derivative that has been studied for its ability to modulate neurotransmitter activity in the brain, particularly in relation to the treatment of depression and anxiety disorders.
Mécanisme D'action
The exact mechanism of action of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid is not fully understood. However, it is believed to act as a modulator of neurotransmitter activity in the brain, particularly of the serotonin and dopamine systems. 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. This may contribute to its potential as a cognitive enhancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid for lab experiments is its high purity, which can be achieved through the synthesis method described above. Additionally, 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied in animal models, making it a well-established tool for research. However, one limitation of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid. One area of interest is the development of more efficient synthesis methods for 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid, which could increase its availability for research. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid and its potential as a therapeutic agent for depression, anxiety, and other neurological disorders. Finally, there is a need for research on the potential long-term effects of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid use, particularly in relation to its effects on neurotransmitter systems and cognitive function.
Méthodes De Synthèse
The synthesis of 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid involves the reaction of 4-(4-methoxyphenyl)piperazine with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to acid hydrolysis to yield 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid. This method has been reported to yield high purity 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid with a yield of up to 88%.
Applications De Recherche Scientifique
4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antidepressant and anxiolytic effects in animal models, indicating its potential as a treatment for depression and anxiety disorders in humans. Additionally, 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has been studied for its potential as a cognitive enhancer, with some studies suggesting that it may improve learning and memory. 4-[4-(4-methoxyphenyl)-1-piperazinyl]-4-oxobutanoic acid has also been studied for its potential as a treatment for drug addiction, with some studies suggesting that it may reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-21-13-4-2-12(3-5-13)16-8-10-17(11-9-16)14(18)6-7-15(19)20/h2-5H,6-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEVOPREVSJPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[3-(3,4-dimethoxyphenyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5136042.png)

![1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5136059.png)
![6-(4-chlorophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5136067.png)
![2,2,2-trichloro-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5136079.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5136093.png)
![N-[2-(tert-butylthio)ethyl]-3-(phenylthio)propanamide](/img/structure/B5136096.png)
![3-bromo-N-(2,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5136098.png)
![3-(4-bromophenyl)-7-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5136101.png)



![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5136152.png)